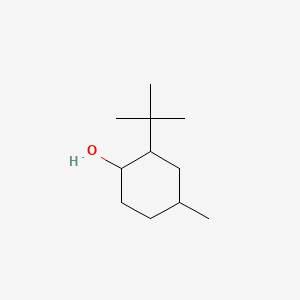
Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl-
概要
説明
“Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl-” is an organic compound with the formula C10H20O. It is related to cyclohexane by replacement of one hydrogen atom by a hydroxyl group . The molecule exists as a colorless, viscous liquid .
Synthesis Analysis
Cyclohexanol is produced by the oxidation of cyclohexane in air, typically using cobalt catalysts . This process coforms cyclohexanone, and this mixture (“KA oil” for ketone-alcohol oil) is the main feedstock for the production of adipic acid . The oxidation involves radicals and the intermediacy of the hydroperoxide C6H11O2H . Alternatively, cyclohexanol can be produced by the hydrogenation of phenol .Molecular Structure Analysis
The molecular structure of “Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of “Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl-” include a molecular weight of 156.2652 and a density of 0.9 . It has a boiling point of 209ºC .科学的研究の応用
Oxetane Formation
- Intramolecular Cyclization: Cyclohexanol derivatives, like 1-(2,3-Epoxypropyl)-1-cyclohexanol, can undergo base treatment in aqueous dimethyl sulfoxide to yield oxetanes as main products. This process is significant for the synthesis of oxetanes, a chemical compound with potential applications in various fields including material science and pharmaceuticals (Murai et al., 1977).
Photosensitized Reactions
- UV Irradiation Induced Reactions: Cyclohexanol derivatives like dimethyl-1-cyclohexenylcarbinol react under UV light in the presence of specific sensitizers to produce various chemical compounds. This illustrates the compound's reactivity under photochemical conditions, which is essential in understanding its behavior in different environments and potential applications in photochemistry (J. A. Marshall & A. Greene, 1969).
Optical Resolution Agent
- Optical Resolution of Ketones: A derivative of cyclohexanol, specifically 5-methyl-2-(1-mercapto-1-methylethyl)-cyclohexanol, has been identified as a powerful agent for the optical resolution of ketones. This application is significant in stereochemistry and pharmaceuticals where the resolution of enantiomers is crucial (G. Solladié & O. Lohse, 1993).
Green Chemistry
- Acid-catalysed Carboxymethylation and Methylation: Cyclohexanol derivatives undergo carboxymethylation and methylation using dimethyl carbonate under mild conditions. This method is notable for its application in green chemistry, providing a more environmentally friendly approach to chemical synthesis (Saimeng Jin et al., 2016).
Chemical Structure Analysis
- Molecular Structure Analysis: Cyclohexanol derivatives have been analyzed for their molecular structure, which is crucial in understanding their chemical behavior and potential applications in various fields including drug development and material science (C. Kavitha et al., 2005).
Pest Control Research
- Attraction of Pests: Certain cyclohexanol analogs have been evaluated for their attraction to pests like the Mediterranean fruit fly. This research is vital for developing new pest control methods in agriculture and environmental management (T. P. McGovern & R. T. Cunningham, 1988).
Safety And Hazards
特性
IUPAC Name |
2-tert-butyl-4-methylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-8-5-6-10(12)9(7-8)11(2,3)4/h8-10,12H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPHUQPRWUXYDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40867295 | |
| Record name | Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40867295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl- | |
CAS RN |
67634-11-1 | |
| Record name | 2-(1,1-Dimethylethyl)-4-methylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67634-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-Butyl-4-methylcyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067634111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 2-(1,1-dimethylethyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40867295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,1-dimethylethyl)-4-methylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-TERT-BUTYL-4-METHYLCYCLOHEXANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN3X10944G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


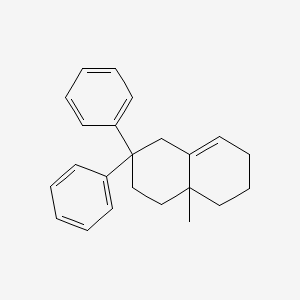
![2-[(4-Aminophenyl)thio]benzenamine](/img/structure/B1606663.png)
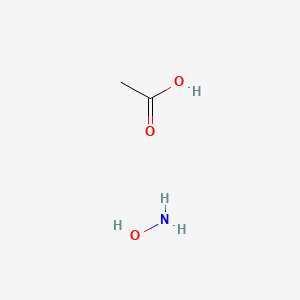
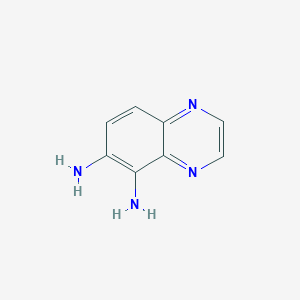
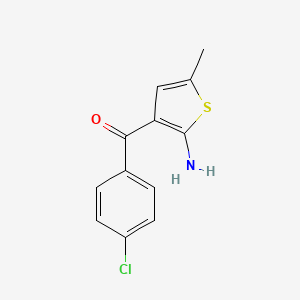
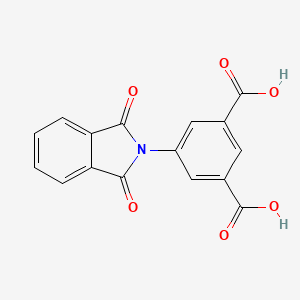

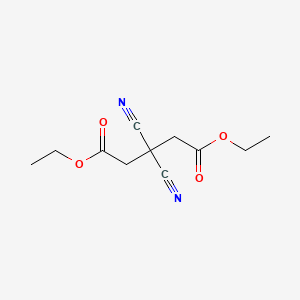
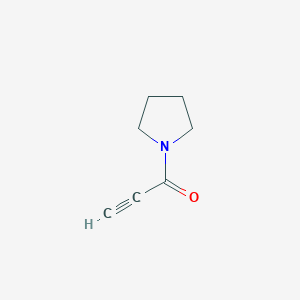
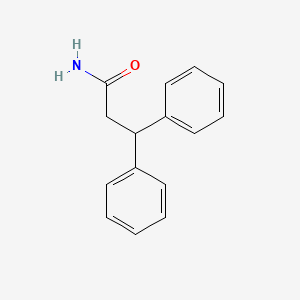

![3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1606681.png)
![3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B1606682.png)